
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol se puede sintetizar mediante reacciones de esterificación que involucran glicerol y los ácidos grasos respectivos (ácido láurico, ácido elaídico y ácido palmítico). La reacción normalmente requiere un catalizador como el ácido sulfúrico o el ácido p-toluensulfónico y se lleva a cabo bajo condiciones de reflujo .
Métodos de producción industrial: La producción industrial de este compuesto implica procesos de esterificación similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la destilación y la cromatografía .
Análisis De Reacciones Químicas
Tipos de reacciones: El 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los peróxidos y hidroperóxidos de ácidos grasos correspondientes.
Hidrólisis: En presencia de agua y un catalizador ácido o básico, se puede hidrolizar para liberar glicerol y los ácidos grasos respectivos.
Transesterificación: Esta reacción implica el intercambio de grupos éster con alcoholes, lo que lleva a la formación de diferentes triacilgliceroles
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Hidrólisis: La hidrólisis ácida utiliza ácido clorhídrico, mientras que la hidrólisis básica utiliza hidróxido de sodio.
Transesterificación: Se utilizan catalizadores como el metóxido de sodio o las lipasas bajo condiciones de calentamiento suave
Productos principales:
Oxidación: Peróxidos e hidroperóxidos de ácidos grasos.
Hidrólisis: Glicerol, ácido láurico, ácido elaídico y ácido palmítico.
Transesterificación: Varios triacilgliceroles dependiendo del alcohol utilizado
Aplicaciones Científicas De Investigación
El 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol se utiliza en diversos campos de investigación científica, que incluyen:
Química: Como compuesto modelo para estudiar las reacciones de oxidación e hidrólisis de lípidos.
Biología: En estudios relacionados con el metabolismo de lípidos y el papel de los triacilgliceroles en los procesos celulares.
Medicina: Investigando los efectos de diferentes ácidos grasos en la salud y la enfermedad.
Industria: Utilizado en el desarrollo de formulaciones y productos basados en lípidos
Mecanismo De Acción
El mecanismo de acción del 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol implica su interacción con las vías metabólicas de lípidos. Puede ser hidrolizado por lipasas para liberar ácidos grasos libres y glicerol, que luego se utilizan en varios procesos bioquímicos. Los efectos del compuesto están mediados por sus ácidos grasos constituyentes, que pueden influir en la señalización celular, la fluidez de la membrana y el metabolismo energético .
Compuestos similares:
1-Palmitoil-2-Oleoil-3-Araquidonoil-rac-glicerol: Contiene ácido palmítico, ácido oleico y ácido araquidónico.
1-Palmitoil-2-Linoleoil-3-Acetil-rac-glicerol: Contiene ácido palmítico, ácido linoleico y grupos acetilo
Singularidad: El 1-Lauroil-2-Elaidoil-3-Palmitoil-rac-glicerol es único debido a su combinación específica de ácido láurico, ácido elaídico y ácido palmítico. Esta combinación confiere propiedades fisicoquímicas y efectos biológicos distintos, lo que lo hace valioso para aplicaciones de investigación específicas .
Comparación Con Compuestos Similares
1-Palmitoyl-2-Oleoyl-3-Arachidonoyl-rac-glycerol: Contains palmitic acid, oleic acid, and arachidonic acid.
1-Palmitoyl-2-Linoleoyl-3-Acetyl-rac-glycerol: Contains palmitic acid, linoleic acid, and acetyl groups
Uniqueness: 1-Lauroyl-2-Elaidoyl-3-Palmitoyl-rac-glycerol is unique due to its specific combination of lauric acid, elaidic acid, and palmitic acid. This combination imparts distinct physicochemical properties and biological effects, making it valuable for specific research applications .
Propiedades
IUPAC Name |
(1-dodecanoyloxy-3-hexadecanoyloxypropan-2-yl) (E)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-21-23-24-26-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-27-25-22-20-17-14-11-8-5-2/h23-24,46H,4-22,25-45H2,1-3H3/b24-23+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCNQKCHCPELNN-WCWDXBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


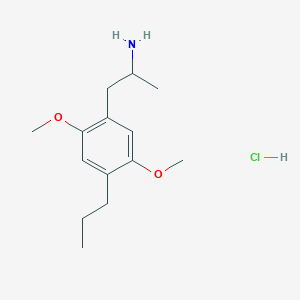
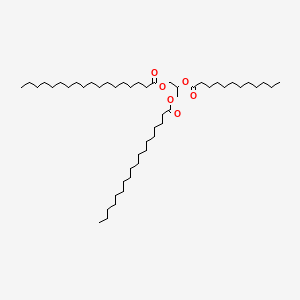
![2-azaniumylethyl (2R)-3-[(1Z)-hexadec-1-en-1-yloxy]-2-(hexadecanoyloxy)propyl phosphate](/img/structure/B3026055.png)
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B3026058.png)
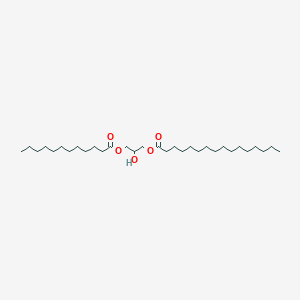
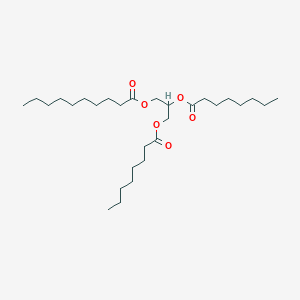
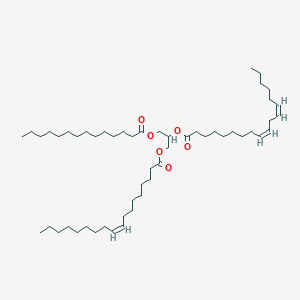
![[2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026065.png)
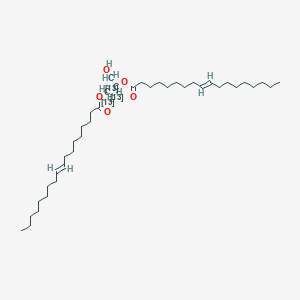
![eicosanoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026067.png)


![(9Z)-9-octadecenoic acid, (2R)-3-[(1-oxohexadecyl)oxy]-2-[[1-oxo-12-[(1-oxohexadecyl)oxy]octadecyl]oxy]propyl ester](/img/structure/B3026071.png)
![9Z-octadecenoic acid, 1,1'-[1-[[(1-oxotetradecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026073.png)
